Scutebata E: A Technical Guide to its Structure, Isolation, and Biological Activity
Scutebata E: A Technical Guide to its Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata E is a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata. This plant has a long history in traditional medicine for treating a variety of ailments, and modern research has focused on its potential as a source of novel therapeutic agents, particularly in oncology. Neo-clerodane diterpenoids are a class of natural products known for their diverse biological activities. This document provides a comprehensive overview of the structure elucidation, isolation, and known biological activity of Scutebata E.
Physicochemical Properties and Structure
The structure of Scutebata E was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₉ | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |
| Molecular Weight | 520.61 g/mol | [Calculated] |
| CAS Number | 1207181-61-0 | [ChemFaces, Kuujia] |
| Appearance | Reported as an oil | [Kuujia] |
Spectroscopic Data
The definitive structural elucidation of Scutebata E relies on ¹H-NMR, ¹³C-NMR, and mass spectrometry data. The following tables represent the expected data from the primary literature.
Table 1: ¹H-NMR Spectroscopic Data for Scutebata E (Expected)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C-NMR Spectroscopic Data for Scutebata E (Expected)
| Position | Chemical Shift (δ) ppm |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Scutebata E
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 521.2745 | [Value from original publication] |
| [M+Na]⁺ | 543.2564 | [Value from original publication] |
Experimental Protocols
Isolation of Scutebata E
The isolation of Scutebata E is achieved through a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methods for isolating neo-clerodane diterpenoids from Scutellaria barbata.
Caption: General workflow for the isolation of Scutebata E.
-
Extraction: The air-dried and powdered aerial parts of Scutellaria barbata are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction, which is rich in diterpenoids, is subjected to silica gel column chromatography.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Bioassay: Fractions are collected and monitored by thin-layer chromatography (TLC). A bioassay, such as a cytotoxicity assay, is used to guide the fractionation towards the isolation of active compounds.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC to yield pure Scutebata E.
Structure Elucidation
The structure of the isolated Scutebata E is determined by a combination of spectroscopic techniques.
Caption: Workflow for the structure elucidation of Scutebata E.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy: A suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC), are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity
Cytotoxicity
Scutebata E has been reported to exhibit weak cytotoxic activity against human cancer cell lines.
Table 4: Cytotoxic Activity of Scutebata E
| Cell Line | IC₅₀ (µM) | Reference |
| K562 (Human Chronic Myelogenous Leukemia) | 35.11 - 42.73 | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |
| HL-60 (Human Promyelocytic Leukemia) | Weak activity reported | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |
Cytotoxicity Assay Protocol (MTT Assay)
The following is a representative protocol for determining the cytotoxic activity of Scutebata E against K562 cells.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: Scutebata E is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compound for 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by Scutebata E have not been extensively studied, other neo-clerodane diterpenoids from Scutellaria barbata have been shown to affect key cancer-related pathways. For instance, extracts of Scutellaria barbata have been found to inhibit the Hedgehog signaling pathway, and other compounds from this plant have been shown to inhibit P-glycoprotein, a key protein in multidrug resistance.
Caption: Hypothesized signaling pathways affected by Scutebata E.
Further research is required to determine the precise molecular targets and mechanisms of action of Scutebata E. Its unique structure and modest cytotoxicity suggest that it may serve as a valuable scaffold for the development of more potent and selective anticancer agents.
